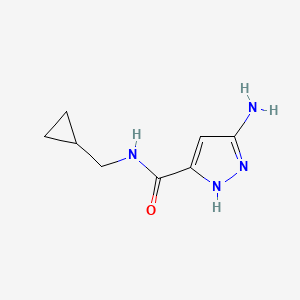![molecular formula C27H33N5O3 B13892765 tert-butyl 7-[5-[5-methyl-6-(2-methylpyrrolidin-1-yl)pyridin-3-yl]-1,2,4-oxadiazol-3-yl]-3,4-dihydro-1H-isoquinoline-2-carboxylate](/img/structure/B13892765.png)
tert-butyl 7-[5-[5-methyl-6-(2-methylpyrrolidin-1-yl)pyridin-3-yl]-1,2,4-oxadiazol-3-yl]-3,4-dihydro-1H-isoquinoline-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 7-[5-[5-methyl-6-(2-methylpyrrolidin-1-yl)pyridin-3-yl]-1,2,4-oxadiazol-3-yl]-3,4-dihydro-1H-isoquinoline-2-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its intricate structure, which includes multiple functional groups such as pyridine, oxadiazole, and isoquinoline moieties
Métodos De Preparación
The synthesis of tert-butyl 7-[5-[5-methyl-6-(2-methylpyrrolidin-1-yl)pyridin-3-yl]-1,2,4-oxadiazol-3-yl]-3,4-dihydro-1H-isoquinoline-2-carboxylate involves several steps, each requiring specific reaction conditions and reagents The synthetic route typically begins with the preparation of the pyridine and oxadiazole intermediates, followed by their coupling with the isoquinoline derivativeIndustrial production methods may involve optimization of reaction conditions to improve yield and purity, such as temperature control, solvent selection, and purification techniques .
Análisis De Reacciones Químicas
tert-Butyl 7-[5-[5-methyl-6-(2-methylpyrrolidin-1-yl)pyridin-3-yl]-1,2,4-oxadiazol-3-yl]-3,4-dihydro-1H-isoquinoline-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents include halogens, acids, and bases.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
tert-Butyl 7-[5-[5-methyl-6-(2-methylpyrrolidin-1-yl)pyridin-3-yl]-1,2,4-oxadiazol-3-yl]-3,4-dihydro-1H-isoquinoline-2-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of biochemical pathways and molecular interactions.
Industry: Utilized in the development of advanced materials and as a catalyst in industrial processes.
Mecanismo De Acción
The mechanism of action of tert-butyl 7-[5-[5-methyl-6-(2-methylpyrrolidin-1-yl)pyridin-3-yl]-1,2,4-oxadiazol-3-yl]-3,4-dihydro-1H-isoquinoline-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The compound’s effects are mediated through binding to these targets, altering their activity and resulting in various physiological responses .
Comparación Con Compuestos Similares
tert-Butyl 7-[5-[5-methyl-6-(2-methylpyrrolidin-1-yl)pyridin-3-yl]-1,2,4-oxadiazol-3-yl]-3,4-dihydro-1H-isoquinoline-2-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 4-(6-((6-(1-butoxyvinyl)-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate:
tert-Butyl 4-(6-((6-acetyl-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate: Another related compound with distinct chemical properties and uses.
Propiedades
Fórmula molecular |
C27H33N5O3 |
|---|---|
Peso molecular |
475.6 g/mol |
Nombre IUPAC |
tert-butyl 7-[5-[5-methyl-6-(2-methylpyrrolidin-1-yl)pyridin-3-yl]-1,2,4-oxadiazol-3-yl]-3,4-dihydro-1H-isoquinoline-2-carboxylate |
InChI |
InChI=1S/C27H33N5O3/c1-17-13-21(15-28-24(17)32-11-6-7-18(32)2)25-29-23(30-35-25)20-9-8-19-10-12-31(16-22(19)14-20)26(33)34-27(3,4)5/h8-9,13-15,18H,6-7,10-12,16H2,1-5H3 |
Clave InChI |
AZHBZJFJFKRXJY-UHFFFAOYSA-N |
SMILES canónico |
CC1CCCN1C2=NC=C(C=C2C)C3=NC(=NO3)C4=CC5=C(CCN(C5)C(=O)OC(C)(C)C)C=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 6-(1-cyanocyclopropyl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B13892682.png)
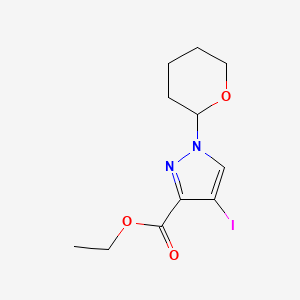
![1-Pyridin-3-yl-3-[(3-pyrimidin-2-ylphenyl)methyl]pyridazin-4-one](/img/structure/B13892695.png)
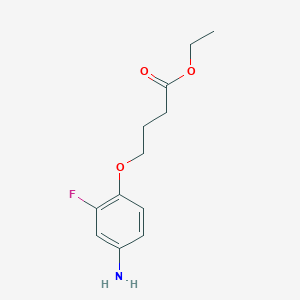


![Rel-(3aR,6aS)-hexahydro-3aH-cyclopenta[b]furan-3a-carboxylic acid](/img/structure/B13892722.png)
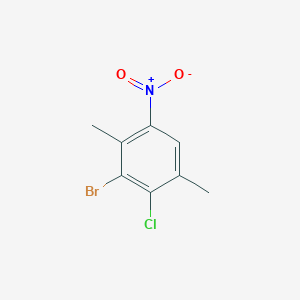
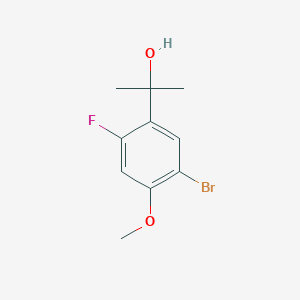
![2-Methoxy-5-[3-(methylamino)-1-thiophen-2-ylpropoxy]naphthalen-1-ol](/img/structure/B13892744.png)
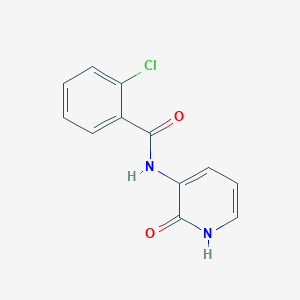
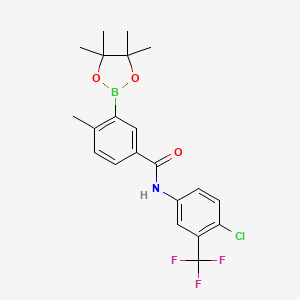
![4-[4-[[4-(4-chlorophenyl)phthalazin-1-yl]amino]phenoxy]-N-methylpyridine-2-carboxamide](/img/structure/B13892760.png)
